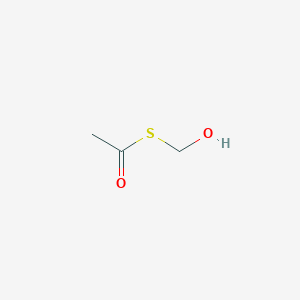
S-(Hydroxymethyl) ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(Hydroxymethyl) ethanethioate: is an organic compound with the molecular formula C3H6O2S . It is also known by its IUPAC name, ethanethioic acid, S-(hydroxymethyl) ester . This compound is characterized by the presence of a thioester functional group, which is a sulfur analog of an ester. Thioesters are known for their reactivity and are commonly found in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(Hydroxymethyl) ethanethioate typically involves the reaction of ethanethiol with formaldehyde under acidic conditions. The reaction proceeds through the formation of a thioacetal intermediate, which is then hydrolyzed to yield the desired thioester. The general reaction can be represented as follows:
CH3CH2SH+CH2O→CH3CH2S-CH2OH→CH3CH2S-CH2COOH
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-(Hydroxymethyl) ethanethioate can undergo oxidation to form the corresponding sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form ethanethiol and formaldehyde. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: Halides, amines
Major Products Formed:
Oxidation: Sulfoxide, sulfone
Reduction: Ethanethiol, formaldehyde
Substitution: Various substituted thioesters
Scientific Research Applications
Chemistry: S-(Hydroxymethyl) ethanethioate is used as a building block in organic synthesis. Its reactivity makes it a valuable intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme mechanisms, particularly those involving thioesterases and other sulfur-containing enzymes. It serves as a model compound to understand the role of thioesters in metabolic pathways.
Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors. Its thioester functional group can mimic the natural substrates of certain enzymes, making it a useful tool in medicinal chemistry.
Industry: In industrial applications, this compound is used as a precursor in the synthesis of specialty chemicals, including flavors, fragrances, and polymers
Mechanism of Action
The mechanism of action of S-(Hydroxymethyl) ethanethioate involves its reactivity as a thioester. Thioesters are known to undergo nucleophilic attack by various nucleophiles, leading to the formation of new carbon-sulfur bonds. This reactivity is exploited in enzymatic reactions, where thioesters serve as intermediates in the transfer of acyl groups. The molecular targets of this compound include enzymes such as thioesterases and acyltransferases, which catalyze the cleavage and formation of thioester bonds.
Comparison with Similar Compounds
S-Ethyl ethanethioate: Similar in structure but with an ethyl group instead of a hydroxymethyl group.
S-Methyl ethanethioate: Contains a methyl group instead of a hydroxymethyl group.
S-Propyl ethanethioate: Contains a propyl group instead of a hydroxymethyl group.
Uniqueness: S-(Hydroxymethyl) ethanethioate is unique due to the presence of the hydroxymethyl group, which imparts additional reactivity compared to its analogs. This functional group allows for further chemical modifications, making it a versatile intermediate in organic synthesis. Additionally, the hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s physical properties and reactivity.
Properties
CAS No. |
51930-26-8 |
|---|---|
Molecular Formula |
C3H6O2S |
Molecular Weight |
106.15 g/mol |
IUPAC Name |
S-(hydroxymethyl) ethanethioate |
InChI |
InChI=1S/C3H6O2S/c1-3(5)6-2-4/h4H,2H2,1H3 |
InChI Key |
AYARDDBGOVHSNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















